methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate
Description
Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate (CAS: 1169936-04-2) is a cyclopentene derivative featuring a methyl ester group at position 1 and a tert-butoxycarbonyl (Boc)-protected amino group at position 4 in the S-configuration. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.29 g/mol . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and peptidomimetics. Its stereochemical purity and functional groups enable selective modifications in multi-step synthetic pathways .
Properties
IUPAC Name |
methyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h5,9H,6-7H2,1-4H3,(H,13,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVUUOLKMLXVJR-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=C(C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC=C(C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701134483 | |
| Record name | Methyl (4S)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-cyclopentene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701134483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251327-00-1 | |
| Record name | Methyl (4S)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-cyclopentene-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251327-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (4S)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-cyclopentene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701134483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate typically involves the following steps:
Formation of the cyclopentene ring: This can be achieved through various cyclization reactions, often starting from linear precursors.
Introduction of the Boc-protected amino group: The tert-butoxycarbonyl group is introduced to protect the amino group during subsequent reactions. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol, or the double bond in the cyclopentene ring, leading to a cyclopentane derivative.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group, especially after deprotection.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction or hydrogenation catalysts like palladium on carbon (Pd/C) for double bond reduction.
Substitution: Deprotection of the Boc group using trifluoroacetic acid (TFA), followed by nucleophilic substitution with reagents like alkyl halides.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols, cyclopentane derivatives.
Substitution: Various substituted amines after deprotection.
Scientific Research Applications
Medicinal Chemistry
Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate is primarily recognized for its role as an intermediate in the synthesis of antiviral agents, particularly those targeting influenza viruses. Its structural features allow it to participate in various chemical reactions that lead to the formation of more complex molecules with therapeutic potential.
Case Study: Synthesis of Peramivir
Peramivir is an antiviral drug used for the treatment of influenza. The synthesis of Peramivir involves several key intermediates, including this compound. The compound serves as a crucial building block in the production of this medication, highlighting its significance in antiviral drug development.
Organic Synthesis
The compound's unique cyclopentene structure makes it a valuable reagent in organic synthesis. It can undergo various transformations such as:
- Nucleophilic Substitution Reactions : The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, allowing for further functionalization.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Replacement of Boc group with amines |
| Cycloaddition | Formation of larger cyclic compounds |
| Hydrolysis | Conversion to corresponding carboxylic acid |
Pharmaceutical Applications
The pharmaceutical industry utilizes this compound for:
Drug Formulation
The compound's stability and reactivity make it suitable for formulating drugs that require specific functional groups for activity.
Impurity Analysis
In quality control processes, it is essential to monitor impurities such as this compound in drug formulations to ensure safety and efficacy.
Mechanism of Action
The mechanism of action for compounds derived from methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate depends on the specific derivative and its target. Generally, the Boc group serves as a protecting group, allowing for selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical interactions, potentially targeting enzymes or receptors.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, synthesis methods, and applications:
Biological Activity
Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate (CAS: 251327-00-1) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H19NO4
- Molecular Weight : 241.29 g/mol
- IUPAC Name : this compound
- CAS Number : 251327-00-1
The compound consists of a cyclopentene ring with a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester group. This configuration allows for various interactions with biological targets, making it a valuable intermediate in drug synthesis.
Synthesis Methods
The synthesis of this compound generally involves the following steps:
- Formation of the Cyclopentene Ring : Typically achieved through a Diels-Alder reaction.
- Introduction of the Boc-Protected Amino Group : Using tert-butoxycarbonyl chloride in the presence of a base.
- Esterification : The carboxylic acid group is esterified using methanol and a catalyst.
The biological activity of this compound is primarily attributed to its ability to act as a prodrug. The Boc group can be cleaved in vivo, releasing an active amino compound that may interact with various biological targets such as enzymes or receptors through hydrophobic interactions and hydrogen bonding .
Pharmacological Applications
Research indicates that this compound can serve as an intermediate in the design of pharmaceuticals targeting specific enzymes or receptors, particularly in the context of neurological conditions. For example, it has been explored in the development of muscarinic receptor agonists, which are crucial for treating cognitive disorders .
Study on Muscarinic Receptors
A significant study investigated the design of muscarinic M1 receptor agonists incorporating privileged ring systems similar to those found in this compound. The research demonstrated that compounds with similar structures exhibited enhanced binding affinity to M1 receptors, showcasing their potential for improving cognitive functions .
Comparative Analysis with Similar Compounds
A comparison was made between this compound and other derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate | Similar structure; different stereochemistry | Potentially reactive due to lack of Boc protection |
| Ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate | Ethyl ester instead of methyl | Variation in solubility and reactivity |
| Methyl (4R)-4-amino-cyclopent-1-ene-1-carboxylate | No Boc protection | More reactive; less stable |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing methyl (4S)-4-Boc-amino cyclopentene carboxylate?
- Methodological Answer : The compound is typically synthesized via enantioselective cyclization or ring-opening of strained intermediates. A common approach involves:
- Step 1 : Introduction of the Boc-protected amino group via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) .
- Step 2 : Stereochemical control at the 4S position using chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) .
- Step 3 : Methyl esterification of the carboxylic acid precursor via Fischer esterification or DCC-mediated coupling .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to achieve >95% purity .
Q. How is the compound characterized to confirm its stereochemistry and purity?
- Analytical Workflow :
- NMR Spectroscopy : Key signals include the tert-butyl group (1.4 ppm, 9H singlet in H NMR; ~28 ppm in C NMR) and the cyclopentene protons (5.6–6.0 ppm, olefinic region) .
- HRMS : Exact mass calculation for (theoretical [M+H]: 256.1548) to confirm molecular integrity .
- Chiral HPLC : Use of a Chiralpak column to validate enantiomeric excess (>99% for the 4S isomer) .
Q. What are the recommended storage conditions to ensure stability?
- Stability Profile :
- Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group .
- Avoid prolonged exposure to moisture or acidic/basic conditions, which degrade the carbamate linkage .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the cyclopentene ring in cross-coupling reactions?
- Mechanistic Insight :
- The electron-deficient cyclopentene (due to the electron-withdrawing carboxylate) facilitates nucleophilic additions at the α,β-unsaturated position.
- Steric hindrance from the Boc group directs regioselectivity; e.g., Suzuki-Miyaura coupling occurs preferentially at the less hindered carbon .
- Case Study : Pd-catalyzed Heck reaction with aryl halides shows >80% yield when using sterically bulky ligands (e.g., XPhos) to mitigate side reactions .
Q. How can researchers resolve discrepancies in stereochemical outcomes during scale-up synthesis?
- Troubleshooting Guide :
Q. What are the biological implications of structural analogs with modified Boc groups?
- Comparative Analysis :
| Analog | Structural Variation | Biological Activity |
|---|---|---|
| tert-Butyl carbamate (reference) | Boc-protected amine | Base compound; inert in assays |
| 5-(4-Carboxyphenyl)-tetrazole | Tetrazole ring | Anticonvulsant activity (IC₅₀ = 12 µM) |
| Cyclohexane carboxylic acid | Cyclohexane core | Anti-inflammatory (COX-2 inhibition) |
- Design Principle : Replacing the Boc group with bioisosteres (e.g., tetrazole) enhances target engagement but may alter solubility .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- PPE Requirements :
- Eye/Face : Chemical goggles and face shield (tested to EN 166 standards) .
- Gloves : Nitrile gloves (0.11 mm thickness) inspected for integrity before use .
- Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .
Data Contradictions and Validation
Q. How should researchers address conflicting reports on the compound’s thermal stability?
- Resolution Strategy :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
